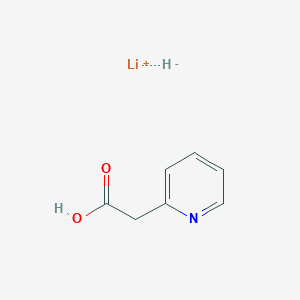
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a methyl ester group and a cyano group. This compound is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane Ring Formation: The synthesis typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The cyano and ester groups are introduced through subsequent functionalization steps. For instance, the cyano group can be introduced via nucleophilic substitution reactions using cyanide salts, while the ester group can be formed through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate often involves optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the cycloaddition and functionalization steps under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable intermediate in medicinal chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.
Ethyl (1R,2R)-2-cyanocyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (1R,2R)-2-cyanocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is unique due to its specific ring size and functional groups, which confer distinct reactivity and properties. The combination of a cyclobutane ring with a cyano and ester group allows for diverse chemical transformations and applications, distinguishing it from its analogs.
Properties
CAS No. |
64652-35-3 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI Key |
DTCSMANRUIXQRK-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C#N |
Canonical SMILES |
COC(=O)C1CCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)


![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042287.png)
![Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13042291.png)


